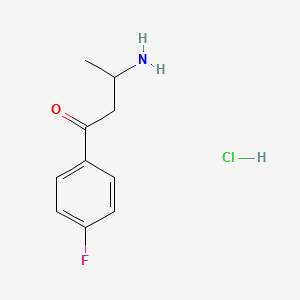
3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride
Vue d'ensemble
Description
“3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1394041-57-6. It has a molecular weight of 217.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO.ClH/c1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 217.67 .Applications De Recherche Scientifique
Fluorescence and Biological Activity Studies : A study conducted by Budziak et al. (2019) explored the fluorescence emission spectra of compounds including butan-1-ol derivatives. They observed dual fluorescence effects, which are potentially useful for developing fluorescence probes and pharmaceuticals with antimycotic properties (Budziak et al., 2019).
Anticancer Activity : Asong et al. (2019) investigated a compound structurally related to 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride, demonstrating its potential in inhibiting several cancer cell lines. This points towards its possible application in developing anticancer drugs (Asong et al., 2019).
Pharmacokinetic Studies : Grumann et al. (2019) conducted pharmacokinetic studies on a related compound, 3-Fluorophenmetrazine. This research is crucial for understanding the metabolism and potential medical applications of similar compounds (Grumann et al., 2019).
Structure-Activity Relationship Studies : Peprah et al. (2012) explored the structure-activity relationship of a similar compound, SYA 013, highlighting its potential as an antipsychotic agent. Such studies are essential for drug development (Peprah et al., 2012).
Antibacterial Activity : Holla et al. (2003) synthesized new fluorine-containing compounds and tested their antibacterial activities. This research indicates the potential of such compounds in developing new antibacterial agents (Holla et al., 2003).
Quantum Chemical Studies : Satheeshkumar et al. (2017) conducted quantum chemical studies on fluorophenyl compounds, contributing to the understanding of their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-1-(4-fluorophenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVKNZAGLVNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






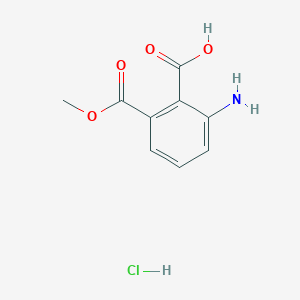
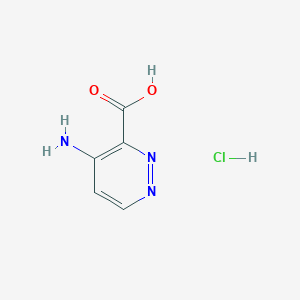
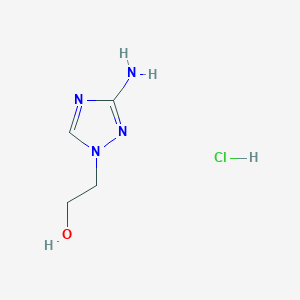
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
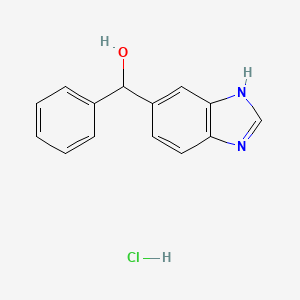
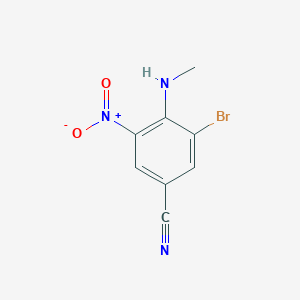
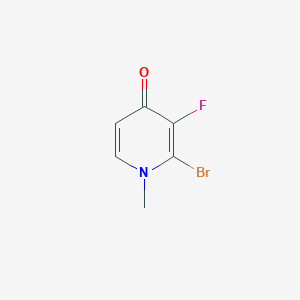
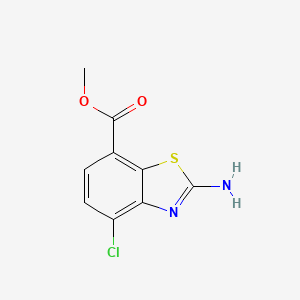
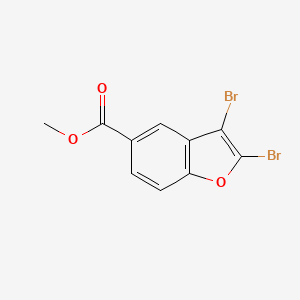
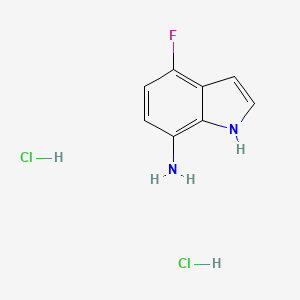
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)